molecular formula C19H23ClN2O B2966898 2-methyl-1-(4-(p-tolyloxy)butyl)-1H-benzo[d]imidazole hydrochloride CAS No. 1052076-67-1

2-methyl-1-(4-(p-tolyloxy)butyl)-1H-benzo[d]imidazole hydrochloride

Cat. No.: B2966898
CAS No.: 1052076-67-1
M. Wt: 330.86
InChI Key: BZUDQXYIXWYNJT-UHFFFAOYSA-N
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Description

Imidazole is an organic compound with the formula C3N2H4 . It is a white or colorless solid that is soluble in water, producing a mildly alkaline solution . Many natural products, especially alkaloids, contain the imidazole ring .


Synthesis Analysis

Imidazole is prepared mainly by two routes industrially. The main one is acid-catalyzed methylation of imidazole by methanol . The second method involves the Radziszewski reaction from glyoxal, formaldehyde, and a mixture of ammonia and methylamine .


Molecular Structure Analysis

Imidazole is an aromatic heterocycle, classified as a diazole, and has non-adjacent nitrogen atoms .


Chemical Reactions Analysis

Imidazoles are key components to functional molecules that are used in a variety of everyday applications . The utility of these methodologies based around the functional group compatibility of the process and resultant substitution patterns around the ring are described .


Physical And Chemical Properties Analysis

Imidazole is a colorless liquid that is used as a specialty solvent, a base, and as a precursor to some ionic liquids . It is slightly more basic than imidazole, as indicated by the pKa’s of the conjugate acids of 7.0 and 7.4 .

Scientific Research Applications

Angiotensin II Receptor Antagonists

Research has led to the development of nonpeptide angiotensin II receptor antagonists, showcasing a series of N-(biphenylylmethyl)imidazoles. These compounds, including derivatives like 2-butyl-1-[(2'-carboxybiphenyl-4-yl)methyl]-4-chloro-5-(hydroxymethyl)imidazole, have demonstrated potent antihypertensive effects upon oral administration. The presence of an acidic group at the 2'-position of the biphenyl ring is crucial for their high affinity for the angiotensin II receptor and oral potency, with the tetrazole derivative DuP 753 being in development for hypertension treatment (Carini et al., 1991).

Corrosion Inhibition

Imidazole derivatives have been found effective as corrosion inhibitors for copper in acidic environments. Studies on compounds like 1-(p-tolyl)-4-methylimidazole have demonstrated the best inhibitory efficiency among tested derivatives, with activation energies and adsorptive behaviors indicating a strong potential for protective applications in metal preservation (Gašparac et al., 2000).

Green Chemistry Applications

A basic ionic liquid, 1-butyl-3-methyl imidazolium hydroxide, has been utilized as an efficient catalyst for the synthesis of 4H-benzo[b]pyran derivatives. This approach features a one-pot, three-component condensation that is fast, high-yielding, and does not require any organic solvent, contributing to the advancement of green chemistry principles (Ranu et al., 2008).

Antimicrobial Activity

Research on imidazole derivatives, specifically focusing on their antimicrobial properties, has led to the synthesis of compounds with significant bioactivity against pathogenic fungi and bacteria. These studies underscore the potential of imidazole-based molecules in the development of new antimicrobial agents (Salman et al., 2015).

Electrochemical Studies

The electrochemical behavior of imidazole derivatives as corrosion inhibitors under hydrodynamic conditions on carbon steel in acidic solutions has been examined. These studies highlight the potential of imidazole compounds in protecting metals against corrosion, even under extreme conditions (Ismail et al., 2019).

Mechanism of Action

The mechanism of action of imidazoles can vary greatly depending on the specific compound and its functional groups. Some imidazoles act by inhibiting the enzyme lanosterol 14α-demethylase, a key enzyme in the biosynthesis of ergosterol, which is a vital component of fungal cell membranes . Others might interact with different targets and have different modes of action.

The pharmacokinetics of imidazoles can also vary. Factors such as absorption, distribution, metabolism, and excretion (ADME) can be influenced by the specific properties of the compound, including its size, polarity, and solubility .

Safety and Hazards

Imidazole is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may form combustible dust concentrations in air, is harmful if swallowed, causes severe skin burns and eye damage, may cause respiratory irritation, and may damage the unborn child .

Future Directions

Imidazoles are utilized in a diverse range of applications . Despite recent advances, the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance . This is due to the preponderance of applications to which this important heterocycle is being deployed, such as the traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications .

Properties

IUPAC Name

2-methyl-1-[4-(4-methylphenoxy)butyl]benzimidazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O.ClH/c1-15-9-11-17(12-10-15)22-14-6-5-13-21-16(2)20-18-7-3-4-8-19(18)21;/h3-4,7-12H,5-6,13-14H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZUDQXYIXWYNJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCCCCN2C(=NC3=CC=CC=C32)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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